tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate
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Overview
Description
tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate is an organic compound with the molecular formula C12H23NO4. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is known for its unique structure, which includes a cyclopentyl ring and a tert-butyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate typically involves the reaction of cyclopentyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .
Scientific Research Applications
tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active form, which then exerts its effects by binding to the target and modulating its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound has a similar structure but includes a cyclopropyl ring instead of a cyclopentyl ring.
tert-Butyl (1s)-1-Cyclohexyl-2-Oxoethylcarbamate: This compound contains a cyclohexyl ring and an oxoethyl group, making it structurally similar but with different functional groups.
Uniqueness
tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate is unique due to its specific combination of a cyclopentyl ring and a tert-butyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific structural features are required .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopentyl-2-hydroxyethoxy)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)16-11(15)13-17-10(8-14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVZDIFQUTGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(CO)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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